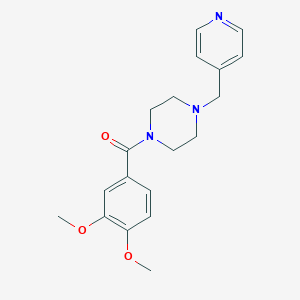![molecular formula C14H19Cl2NO3 B249154 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is known that 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can selectively block certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This blockage results in changes in the electrical properties of the cell membrane, which can affect cellular physiology.
Biochemical and Physiological Effects
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory effects. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase.
実験室実験の利点と制限
One of the main advantages of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the role of ion channels in cellular physiology. However, one limitation of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring of cells is necessary when using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in experiments.
将来の方向性
There are several future directions for research on 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine that have improved properties, such as increased selectivity for certain ion channels or reduced toxicity. Another area of interest is the use of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in the development of new therapies for diseases such as cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine and its effects on cellular physiology.
合成法
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-(2,6-dichlorophenoxy)ethanol and morpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine as a white crystalline solid with a melting point of around 80-82°C.
科学的研究の応用
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is as a membrane-permeable cationic dye that can be used to label and track live cells. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been used in studies that investigate the role of ion channels in cellular physiology, as it can selectively block certain types of ion channels.
特性
製品名 |
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine |
|---|---|
分子式 |
C14H19Cl2NO3 |
分子量 |
320.2 g/mol |
IUPAC名 |
4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(16)14(12)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
InChIキー |
OEZPMPMZIKFSEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)




methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
